molecular formula C19H25ClN4O5 B2408792 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 874805-04-6

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Numéro de catalogue: B2408792
Numéro CAS: 874805-04-6
Poids moléculaire: 424.88
Clé InChI: XIMKEWKKERYSEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((3-(4-Chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzoyl-substituted oxazolidinone core at the N1 position and a 2-morpholinoethyl group at the N2 position. The 4-chlorobenzoyl group may enhance lipophilicity and target binding, while the morpholinoethyl moiety could improve solubility and pharmacokinetic properties compared to simpler alkylamines.

Propriétés

IUPAC Name

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O5/c20-15-3-1-14(2-4-15)19(27)24-9-12-29-16(24)13-22-18(26)17(25)21-5-6-23-7-10-28-11-8-23/h1-4,16H,5-13H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMKEWKKERYSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features, including an oxazolidinone moiety and a chlorobenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the field of antimicrobial research.

Chemical Structure and Properties

The molecular formula for N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is C19H25ClN4O5, with a molecular weight of approximately 424.9 g/mol . The structure includes:

  • Oxazolidinone Ring : Known for its role in inhibiting bacterial protein synthesis.
  • Chlorobenzoyl Group : Enhances lipophilicity and potential interactions with biological membranes.
  • Morpholinoethyl Group : May contribute to the compound's pharmacokinetic properties.

The primary mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with bacterial ribosomes, specifically targeting the 50S subunit. This interaction inhibits protein synthesis, making it effective against various bacterial strains, including those resistant to traditional antibiotics .

Biological Activity

Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes its biological activity compared to related compounds:

Compound NameStructure FeaturesBiological Activity
LinezolidOxazolidinone core with varied substituentsBroad-spectrum antibiotic
TedizolidSimilar core with additional modificationsEffective against resistant bacteria
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamideContains a chlorobenzoyl and morpholino groupPotential antibacterial properties

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several conventional antibiotics .
  • Structure-Activity Relationship (SAR) : Modifications in the oxazolidinone structure significantly influenced the compound's potency. For example, variations in the substituents on the benzoyl group were found to enhance or diminish antibacterial activity .
  • In Vivo Studies : Animal model studies indicated that this compound could effectively reduce bacterial load in infected tissues, suggesting its potential for therapeutic use in treating resistant infections .

Synthesis and Optimization

The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:

  • Preparation of Oxazolidinone Intermediate : This is achieved by reacting an appropriate amino alcohol with chlorobenzoyl chloride under basic conditions.
  • Coupling Reaction : The oxazolidinone intermediate is then coupled with an oxalamide derivative, which is synthesized from oxalyl chloride and morpholinoethylamine.

Optimization strategies include using high-throughput screening to identify optimal solvents and catalysts, enhancing yield and purity during synthesis .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Oxalamide Derivatives

Oxalamide derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison of the target compound with structurally similar analogs from the literature.

Structural Features and Substituent Effects

The target compound’s distinct features include:

  • N1 Substituent: A 3-(4-chlorobenzoyl)oxazolidin-2-ylmethyl group. The oxazolidinone ring is a five-membered heterocycle known for conformational rigidity and antimicrobial activity.
  • N2 Substituent: A 2-morpholinoethyl group, introducing a polar, cyclic amine that enhances solubility.

Comparisons with analogs: 1. Antiviral Oxalamides (): - Compound 13: N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide. - Replaces oxazolidinone with acetylpiperidine and thiazole rings. - Higher molecular weight (479.12 vs. ~450 estimated for the target) but lower yield (36%) . - Compound 15: N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide. - Uses a pyrrolidine-thiazole hybrid core. The 4-chlorophenyl group mirrors the target’s 4-chlorobenzoyl but lacks the oxazolidinone’s rigidity. Shows 53% yield and 95% purity .

Umami Flavor Agonists () :

  • S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

  • Features aromatic methoxy and pyridine groups. Lacks heterocyclic cores but shares the oxalamide backbone. Notably, S336 and analog S5456 () showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituent-dependent off-target effects .

SCD1 Inhibitors () :

  • Compound 20 (N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) :

  • Substitutes N1 with 3-chlorophenyl and N2 with 4-methoxyphenethyl. Demonstrates how aryl substituents (e.g., chloro vs. methoxy) modulate activity. Yield: 33% .

Adamantyl-Based Oxalamides () :

  • Compound 10 (N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide) :

  • Incorporates a bulky adamantyl group and 4-chlorobenzyloxy. Highlights the role of steric hindrance and halogenation in stability and binding .

Tabulated Comparison of Key Oxalamide Derivatives

Compound ID/Name N1 Substituent N2 Substituent Molecular Weight (M+H+) Yield (%) Purity (%) Key Activity/Notes Reference
Target Compound 3-(4-Chlorobenzoyl)oxazolidin-2-ylmethyl 2-Morpholinoethyl ~450–470 (estimated) N/A N/A N/A N/A
Compound 13 () Acetylpiperidinyl-thiazolylmethyl 4-Chlorophenyl 479.12 36 90.0 Antiviral
Compound 15 () Pyrrolidinyl-thiazolylmethyl 4-Chlorophenyl 423.27 53 95.0 Antiviral
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl N/A N/A N/A Umami agonist
Compound 20 () 3-Chlorophenyl 4-Methoxyphenethyl 333.1 33 N/A SCD1 inhibition
Compound 10 () Adamant-2-yl 4-Chlorobenzyloxy 448.9 (HRMS) N/A >90 Structural stability

Q & A

Q. Methodology :

  • Synthesize analogs via parallel synthesis .
  • Compare IC₅₀ values across ≥3 cell lines to confirm trends .

How can contradictions in biological data be resolved?

Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2.1 µM in HeLa vs. 15.3 µM in HEK293):

  • Hypothesis : Off-target effects in non-cancerous cells.
  • Validation Steps :
    • Proteome Profiling (Kinobeads): Identify off-target kinases .
    • Transcriptomics : Compare gene expression changes in sensitive vs. resistant cells .
    • Dose-Response in 3D Spheroids : Assess tumor microenvironment effects .

What strategies improve compound stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Metabolite Identification : Use liver microsomes + LC-MS/MS to detect oxidative metabolites .
  • Formulation Optimization :
    • Nanoparticle Encapsulation : PLGA nanoparticles enhance plasma half-life .
    • Lyophilization : Stabilize for long-term storage .

How can computational modeling guide further optimization?

Q. Approaches :

  • QSAR Models : Corrogate logP, polar surface area, and IC₅₀ values from analogs .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .
  • ADMET Prediction : Use SwissADME to optimize solubility and reduce hepatotoxicity .

Validation : Synthesize top-ranked virtual hits and test in vitro .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.